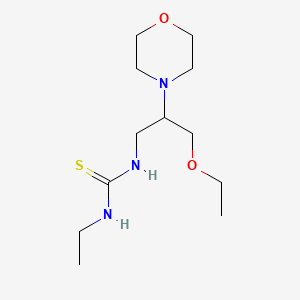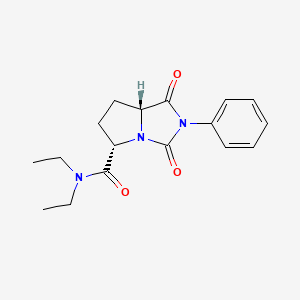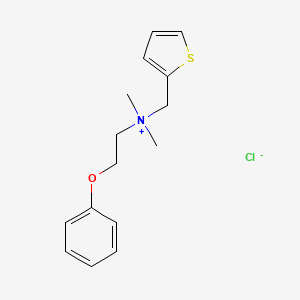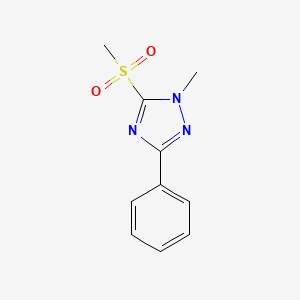
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride undergoes various types of chemical reactions, including:
Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.
Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.
Common Reagents and Conditions
Radical Polymerization: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Cross-Linking Reactions: Cross-linking agents such as ethylene glycol dimethacrylate are used.
Major Products Formed
Radical Polymerization: The major products are linear polymers with varying molecular weights.
Cross-Linking Reactions: The major products are cross-linked polymers with enhanced mechanical properties and stability.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride has a wide range of scientific research applications:
Drug Delivery Systems: It is used to synthesize self-healing pH-responsive hydrogels for controlled drug release.
Biomedical Engineering: It is used in the fabrication of biocompatible coatings and adhesives.
3D Printing: It is utilized in the formulation of iron oxide nanoparticle inks for printing magnetic devices and MRI contrast agents.
Water Treatment: It is employed as a non-toxic synthetic flocculant for harvesting microalgae.
Wirkmechanismus
The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylaminopropyl methacrylamide
- N-(2-Dimethylaminoethyl)methacrylamide
- N-(3-Dimethylaminopropyl)acrylamide
Uniqueness
N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is unique due to its high reactivity and ability to undergo both radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity, making it suitable for a wide range of applications in drug delivery, gene delivery, and biomedical engineering .
Eigenschaften
CAS-Nummer |
93858-49-2 |
|---|---|
Molekularformel |
C9H19ClN2O |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)9(12)10-6-5-7-11(3)4;/h1,5-7H2,2-4H3,(H,10,12);1H |
InChI-Schlüssel |
CTQCRZPAPNYGJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




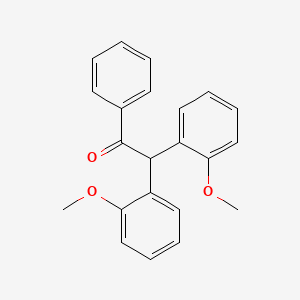
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)



